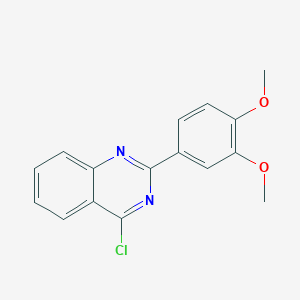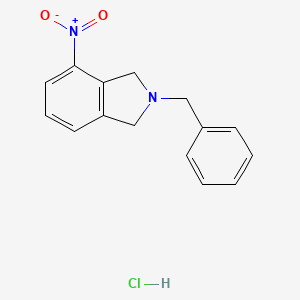
N'-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-アセチル-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボヒドラジドは、キノリン系に属する化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学において広く使用されています。
準備方法
合成経路と反応条件
N'-アセチル-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボヒドラジドの合成は、通常、4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボン酸エチルとヒドラジン水和物の反応、続いてアセチル化が行われます。 反応条件には、エタノールまたはメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要となる場合があります .
工業生産方法
この化合物の工業生産方法は、十分に文書化されていません。 一般的なアプローチは、実験室規模の合成方法を拡大し、反応条件を最適化して収率を高め、再結晶またはクロマトグラフィーなどの技術を用いて最終生成物の純度を確保することです .
化学反応の分析
反応の種類
N'-アセチル-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボヒドラジドは、以下のものを含むさまざまな化学反応を起こすことができます。
酸化: この反応により、追加の官能基が導入されるか、既存の官能基が修飾されます。
還元: この反応により、カルボニル基がアルコールに還元されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。 反応条件は異なる場合がありますが、通常、所望の反応経路を確実にするために、制御された温度と特定の溶媒が含まれます .
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸素含有官能基が追加されたキノリン誘導体が生成される場合があり、還元によってアルコール誘導体が生成される場合があります .
科学的研究の応用
N'-アセチル-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボヒドラジドは、科学研究でいくつかの応用があります。
化学: より複雑なキノリン誘導体を合成するためのビルディングブロックとして使用されます。
医学: 抗菌活性や抗癌活性など、潜在的な治療的性質について調査されています。
産業: 新素材や化学プロセスの開発に使用できます.
作用機序
N'-アセチル-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。特定の酵素を阻害したり、細胞経路を妨害したりすることで、観測された生物学的効果が生じます。 正確な分子標的と経路は、特定の用途と状況によって異なる場合があります .
類似の化合物との比較
類似の化合物
類似の化合物には、以下のキノリン誘導体などがあります。
- 4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボン酸エチル
- 1-エチル-2-ヒドロキシ-4-オキソ-N'-パルミトイル-1,4-ジヒドロ-3-キノリンカルボヒドラジド
独自性
N'-アセチル-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボヒドラジドは、その特定の官能基により、独特の化学的および生物学的特性を備えています。 特に、アセチル基とカルボヒドラジド基は、さまざまな科学的用途において汎用性の高い化合物としての可能性に寄与しています .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 1-ethyl-2-hydroxy-4-oxo-N’-palmitoyl-1,4-dihydro-3-quinolinecarbohydrazide
Uniqueness
N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and carbohydrazide groups, in particular, contribute to its potential as a versatile compound in various scientific applications .
特性
分子式 |
C14H15N3O4 |
|---|---|
分子量 |
289.29 g/mol |
IUPAC名 |
N'-acetyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C14H15N3O4/c1-3-17-10-7-5-4-6-9(10)12(19)11(14(17)21)13(20)16-15-8(2)18/h4-7,19H,3H2,1-2H3,(H,15,18)(H,16,20) |
InChIキー |
KCWJQNXLJSVLSK-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


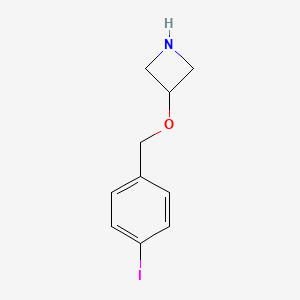
![(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)
![5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11835171.png)


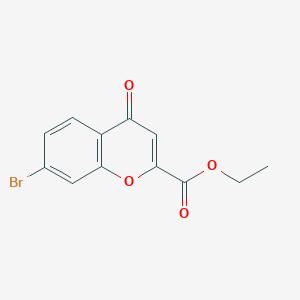



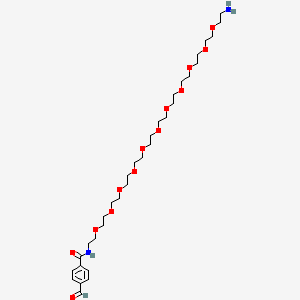
![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
